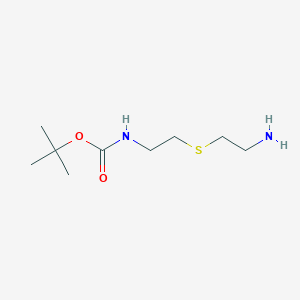

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethylsulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-5-7-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRODIPSUXCNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethylthio)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminoethylthio)ethanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization or distillation to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-aminoethylthio)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 204.27 g/mol

- Physical State : Colorless to light yellow liquid

- Purity : >95% (GC)

Medicinal Chemistry

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate is utilized in the development of pharmaceutical agents due to its ability to serve as a protective group for amines. This characteristic is crucial in the synthesis of complex molecules, allowing for selective reactions without interfering with other functional groups.

Bioconjugation

The compound acts as a linker in bioconjugation strategies, particularly in the PEGylation of proteins and peptides. PEGylation enhances the solubility and stability of therapeutic proteins, improving their pharmacokinetic properties.

Drug Delivery Systems

Research indicates that this compound can be integrated into drug delivery systems, facilitating targeted delivery mechanisms. Its structure allows for conjugation with various drug molecules, enhancing their bioavailability and efficacy.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Protective group for amine synthesis | Enables selective reactions |

| Bioconjugation | Linker for PEGylation of proteins and peptides | Improves solubility and stability |

| Drug Delivery Systems | Integration into drug delivery mechanisms | Enhances bioavailability |

Case Study 1: PEGylation of Therapeutic Proteins

In a study published by BroadPharm, this compound was used to PEGylate a therapeutic protein. The results demonstrated a significant increase in the protein's half-life and reduced immunogenicity, showcasing the compound's effectiveness in drug development .

Case Study 2: Synthesis of Antibody-Drug Conjugates (ADCs)

Research conducted at TCI Chemicals highlighted the application of this compound in the synthesis of ADCs. By acting as a linker, it facilitated the attachment of cytotoxic drugs to antibodies, improving targeted delivery to cancer cells while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethylthio)ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The aminoethylthio group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, resulting in various biological effects.

Comparison with Similar Compounds

Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar structure but with an ethoxy group instead of an aminoethylthio group.

Tert-butyl 2-amino-2-thioxoethylcarbamate: Contains a thioxo group, which imparts different chemical properties.

Uniqueness: Tert-butyl 2-(2-aminoethylthio)ethylcarbamate is unique due to the presence of the aminoethylthio group, which provides distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Biological Activity

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C9H20N2O3S

- CAS Number : 210767-27-4

- Molecular Weight : 204.27 g/mol

The structure features a tert-butyl group, an aminoethylthio chain, and a carbamate functional group, which may influence its biological interactions.

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with a suitable thiol derivative. The process typically employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired carbamate bond.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to therapeutic effects in different biological contexts.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study evaluated a series of related carbamates for anti-inflammatory properties using the carrageenan-induced rat paw edema model. Compounds similar to this compound demonstrated significant inhibition rates ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin . -

Cytotoxicity Testing :

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer activities, leading to further investigations into their mechanisms of action and potential clinical applications . -

Enzyme Inhibition :

Research highlighted the compound's potential as an inhibitor of specific proteases involved in viral replication, particularly in the context of SARS-CoV. The inhibition constants (IC50 values) were determined through fluorometric assays, revealing that modifications to the structure could enhance inhibitory potency .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is useful:

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(2-aminoethylthio)ethylcarbamate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step strategies using tert-butyl carbamate as a protecting group. A common approach includes:

- Step 1 : Reacting 2-aminoethanethiol with a tert-butyl carbamate precursor (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine) in anhydrous THF or dichloromethane .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Optimization : Adjust reaction temperature (e.g., 0°C to room temperature), solvent polarity, and stoichiometry. Molecular sieves (3Å) may enhance yield by removing moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (δ 1.4 ppm for tert-butyl protons) and C NMR (δ 80–85 ppm for carbamate carbonyl) are critical. Compare with literature data (e.g., tert-butyl carbamate derivatives in PubChem ).

- HRMS : Validate molecular weight (e.g., calculated for CHNOS: 244.12 g/mol) .

- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm) and thioether C-S bonds (~600–700 cm) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to moisture or light, as tert-butyl carbamates can hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, a 2016 study resolved ambiguities in carbamate derivatives by analyzing NOESY correlations and hydrogen-bonding patterns in crystal structures .

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. How can this compound be applied in drug discovery?

- Intermediate for pharmacophores : Its thioether and carbamate groups enable conjugation with bioactive moieties. For example, similar compounds serve as intermediates in Alzheimer’s drug candidates targeting cholinesterase inhibition .

- Pro-drug design : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, while enzymatic cleavage releases active amines .

Q. What mechanistic insights explain the reactivity of tert-butyl carbamates in solid-state reactions?

- Hydrogen-bonding networks : Tert-butyl carbamates form stable 3D architectures via N–H···O interactions, as shown in crystal structures of related derivatives .

- Thermal stability : Differential scanning calorimetry (DSC) can assess decomposition pathways (e.g., tert-butyl group loss at ~150–200°C) .

Q. How do reaction conditions influence diastereoselectivity in carbamate-based syntheses?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-aminoethanethiol) to control stereochemistry.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific transition states. A 2009 study achieved >90% enantiomeric excess using iodolactamization as a key step .

Methodological Resources

- Synthetic Protocols : Optimize yields using anhydrous conditions and inert atmospheres .

- Crystallography Databases : Refer to Cambridge Structural Database (CSD) entries for hydrogen-bonding motifs .

- Toxicity Screening : Use EPA’s DSSTox for preliminary hazard assessments (non-hazardous per GHS classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.